molecular formula C21H23FN4O2 B4879516 N-(4-ethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea

N-(4-ethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea

Cat. No.: B4879516
M. Wt: 382.4 g/mol
InChI Key: YJCJPKINQNBEBJ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N’-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorobenzyl group, and a pyrazolyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N’-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazole Core: The synthesis begins with the preparation of the pyrazole core. This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate halogenated benzyl compound under basic conditions.

    Introduction of the Fluorobenzyl Group: The next step involves the introduction of the 2-fluorobenzyl group. This can be accomplished through a nucleophilic substitution reaction using a suitable fluorobenzyl halide.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage. This can be achieved by reacting the intermediate compound with 4-ethoxyaniline in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of N-(4-ethoxyphenyl)-N’-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N’-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorobenzyl group.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases due to its biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N’-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N’-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
  • N-(4-ethoxyphenyl)-N’-[1-(2-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
  • N-(4-ethoxyphenyl)-N’-[1-(2-methylbenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea

Uniqueness

N-(4-ethoxyphenyl)-N’-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2/c1-4-28-18-11-9-17(10-12-18)23-21(27)24-20-14(2)25-26(15(20)3)13-16-7-5-6-8-19(16)22/h5-12H,4,13H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCJPKINQNBEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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